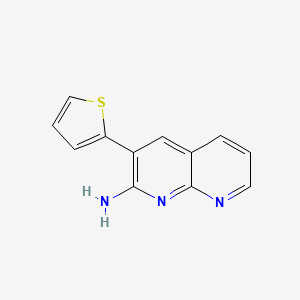

3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

60467-66-5 |

|---|---|

Molecular Formula |

C12H9N3S |

Molecular Weight |

227.29 g/mol |

IUPAC Name |

3-thiophen-2-yl-1,8-naphthyridin-2-amine |

InChI |

InChI=1S/C12H9N3S/c13-11-9(10-4-2-6-16-10)7-8-3-1-5-14-12(8)15-11/h1-7H,(H2,13,14,15) |

InChI Key |

DBWAMAWISXDOCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Thiophen 2 Yl 1,8 Naphthyridin 2 Amine and Its Analogs

Direct Synthesis Strategies for 3-(Thiophen-2-yl)-1,8-Naphthyridin-2-amine

The direct synthesis of the target molecule predominantly relies on the construction of the 1,8-naphthyridine (B1210474) core from appropriately substituted pyridine (B92270) precursors and a component that introduces the thiophene (B33073) moiety. The Friedländer condensation and its variations stand out as a primary and versatile method for this purpose.

Precursor Synthesis and Functionalization

The successful synthesis of this compound is contingent on the availability of key precursors: a substituted 2-aminopyridine (B139424) and a thiophene derivative bearing a suitable functional group for cyclization.

Substituted 2-amino-3-cyanopyridines are crucial intermediates for the synthesis of 2-amino-1,8-naphthyridines. A common and efficient method for their preparation is a one-pot, four-component reaction involving an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate. scispace.comresearchgate.net This reaction can be performed under various conditions, including microwave irradiation without a solvent, which offers advantages of shorter reaction times and higher yields. scispace.com

For the synthesis of a precursor to this compound, thiophene-2-carboxaldehyde would be used as the aromatic aldehyde component in this multicomponent reaction. The general scheme for this synthesis is depicted below:

Table 1: Examples of One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines

| Aldehyde | Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Microwave, solvent-free | 2-amino-4,6-diphenylnicotinonitrile | 86 | scispace.com |

| 4-Chlorobenzaldehyde | Acetophenone | Microwave, solvent-free | 2-amino-4-phenyl-6-(4-chlorophenyl)nicotinonitrile | 84 | scispace.com |

| Thiophene-2-carboxaldehyde | 4-Bromoacetophenone | Reflux in ethanol | 2-Amino-6-(4-bromophenyl)-4-(thiophen-2-yl)nicotinonitrile | - | scispace.com |

TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide

Another essential precursor for the Friedländer condensation is 2-aminonicotinaldehyde (2-amino-3-formylpyridine). This compound serves as a building block for the pyridine ring of the naphthyridine system.

Thiophene-2-carboxaldehyde is a commercially available reagent. However, substituted variants can be synthesized through various methods. For instance, the Vilsmeier-Haack reaction is a common approach to introduce an aldehyde group onto the thiophene ring. Alternatively, Suzuki-Miyaura cross-coupling reactions can be employed to synthesize 4-arylthiophene-2-carbaldehydes. For the direct synthesis of the target molecule, an active methylene (B1212753) compound derived from thiophene, such as 2-thienylacetonitrile, is a key reactant for the Friedländer condensation with 2-aminonicotinaldehyde.

Friedländer Condensation and its Variants for Naphthyridine Ring Formation

The Friedländer annulation is a widely used and straightforward method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. organic-chemistry.org The classical reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or cyano group, typically under acidic or basic catalysis. organic-chemistry.orgresearchgate.net

In the context of synthesizing this compound, the reaction would involve the condensation of 2-aminonicotinaldehyde with 2-thienylacetonitrile. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the new pyridine ring of the naphthyridine core.

Table 2: Conditions for Friedländer Condensation in 1,8-Naphthyridine Synthesis

| 2-Aminopyridine Derivative | Methylene Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetylacetone | Piperidine/Methanol | Microwave, 3 min | High | researchgate.net |

| 2-Aminonicotinaldehyde | Ethyl acetoacetate | Piperidine/Methanol | Microwave, 4.5 min | High | researchgate.net |

| 2-Aminonicotinaldehyde | Diethyl malonate | Piperidine/Methanol | Microwave, 5 min | High | researchgate.net |

| 2-Aminonicotinaldehyde | Acetone | Choline (B1196258) hydroxide (B78521)/Water | 50 °C, 6 h | 99 | nih.gov |

Choline hydroxide is an ionic liquid catalyst. [Bmmim][Im] is 1-butyl-2,3-dimethylimidazolium imidazolide, a basic ionic liquid.

Variants of the Friedländer reaction aim to improve yields, reduce reaction times, and employ more environmentally benign conditions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes. researchgate.net The use of ionic liquids, such as choline hydroxide, as both catalyst and solvent provides a greener alternative to traditional methods. nih.gov

Alternative Cyclization Reactions for the 1,8-Naphthyridine Core

While the Friedländer condensation is a primary route, other cyclization strategies can be envisioned for the formation of the 1,8-naphthyridine scaffold.

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and β-carbolines. wikipedia.orgnih.gov The driving force is the electrophilicity of the iminium ion formed in situ, which then undergoes intramolecular electrophilic substitution with the electron-rich aryl ring. wikipedia.org

The application of the Pictet-Spengler reaction to the synthesis of thiophene-substituted fused pyridines has been demonstrated. For instance, the cyclocondensation of 3-(3-aminothien-2-yl)indole with aldehydes under Pictet-Spengler conditions yields thieno[2′,3′:5,6]pyrido[3,4-b]indoles. researchgate.net This demonstrates the feasibility of using thiophene derivatives in such cyclizations.

For the synthesis of a thiophene-substituted tetrahydronaphthyridine, a hypothetical pathway would involve the reaction of a suitably substituted 2-(2-aminoethyl)pyridine (B145717) with thiophene-2-carboxaldehyde. The reaction would proceed through the formation of an iminium ion, followed by cyclization onto the pyridine ring. Subsequent aromatization would be required to yield the final 1,8-naphthyridine product. While this approach is mechanistically plausible, its direct application for the synthesis of this compound is not extensively documented and would likely require significant optimization of reaction conditions to favor cyclization onto the pyridine ring.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base. While not a direct method for ring formation on its own, it is a crucial step in multi-component reactions that assemble heterocyclic systems.

In the context of naphthyridine synthesis, a Knoevenagel condensation product can serve as a key intermediate. For instance, the reaction of an ortho-aminopyridine carbaldehyde with an active methylene compound (e.g., a compound containing a cyanomethyl or carbonylmethyl group) can generate a precursor for a subsequent intramolecular cyclization, such as the Friedländer annulation, to yield the 1,8-naphthyridine ring. Novel conditions have been developed for Knoevenagel condensations that are mild and facilitate easy product isolation, sometimes using reagents like hexamethyldisilazane (B44280) and acetic acid which act as both a desiccant and catalyst. researchgate.net

A related strategy involves a domino Knoevenagel condensation/aza-Wittig reaction cascade. nih.govbeilstein-archives.org This approach can be adapted for quinoline (B57606) synthesis and suggests a potential pathway for naphthyridines. nih.gov The process would involve the reaction of an ortho-azidopyridine aldehyde with a β-ketosulfone or a related active methylene compound in the presence of a phosphine (B1218219). nih.govbeilstein-archives.org The initial Knoevenagel condensation is followed by an intramolecular aza-Wittig reaction of the in situ-formed iminophosphorane, leading to the formation of the second pyridine ring and completing the naphthyridine core. nih.gov

Niementowski Reaction Pathways

The classical Niementowski reaction is a method for synthesizing 4-oxoquinazolines (or 4-hydroxyquinazolines) by the thermal condensation of anthranilic acid with an amide. An analogous pathway can be envisioned for the synthesis of the 1,8-naphthyridine scaffold.

This modified approach would utilize a 2-aminonicotinic acid (in place of anthranilic acid) as the starting material. The condensation of 2-aminonicotinic acid with an appropriate amide under thermal conditions would lead to the formation of a 4-oxo-1,8-naphthyridine derivative. The reaction mechanism, as proposed for the original Niementowski synthesis, likely involves the initial formation of an N-acylamino intermediate from the aminonicotinic acid and the amide, followed by an intramolecular cyclization and dehydration to yield the final naphthyridine product. zenodo.org The reactivity in these condensations is influenced by the electrophilicity of the amide used. zenodo.org

Pfitzinger-Borsche Reaction Analogs

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, traditionally involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction has been adapted in a "Pfitzinger-type" condensation to provide direct access to 1,8-naphthyridine derivatives. nih.gov

This analogous pathway utilizes a specifically designed pyridine-based synthon, [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, which can be prepared in two steps from 2-aminopyridine. nih.gov The condensation of this synthon with a 2-acetylazaaromatic compound in the presence of ethanolic potassium hydroxide (KOH), followed by acidification, directly yields ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. nih.gov The mechanism mirrors the classical Pfitzinger reaction, where the base first hydrolyzes an amide bond, followed by imine formation between the resulting aniline (B41778) derivative and the ketone, and subsequent enamine cyclization and dehydration to form the new pyridine ring fused to the original one. wikipedia.org

Cross-Coupling and Functionalization Reactions at the 1,8-Naphthyridine Scaffold

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing the 1,8-naphthyridine scaffold, particularly for introducing aryl and heteroaryl substituents like the thiophene ring. These methods offer high efficiency and functional group tolerance, allowing for the late-stage modification of a pre-formed naphthyridine core.

Suzuki-Miyaura Coupling for Thiophene Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. unimib.itrsc.org This reaction is highly effective for introducing a thiophene group onto a 1,8-naphthyridine ring.

The typical synthetic route involves the coupling of a halogenated 1,8-naphthyridine, such as 3-bromo-1,8-naphthyridin-2-amine, with a thiophene boronic acid (e.g., thiophen-2-ylboronic acid). The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

| Catalyst | Base | Solvent | Temperature | Outcome |

| Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq.) / Toluene | 60 °C | High yield coupling of anilines and thiophenes. unimib.itmdpi.com |

| tBu₃PPd⁰ | K₃PO₄ | Toluene / H₂O | 100 °C | Efficient coupling for D-A biaryl monomers. nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | Reflux | Standard conditions for various heteroaryl couplings. |

Recent advancements have focused on developing more environmentally benign reaction conditions, such as using surfactant-mediated micellar catalysis in water, which can lead to high yields in very short reaction times, even at room temperature and without the need for an inert atmosphere. unimib.itmdpi.com

Stille Coupling for Thiophene-Naphthyridine Linkage

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org It is particularly useful for synthesizing complex molecules due to its tolerance of a wide variety of functional groups. uwindsor.ca The reaction is frequently used to link thiophene and naphthyridine moieties. thieme-connect.de

The general mechanism involves a catalytic cycle consisting of three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Key parameters for a successful Stille coupling include the choice of catalyst, ligands, and additives.

Catalysts : Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. rsc.org

Ligands : Electron-rich and sterically hindered phosphine ligands, such as P(o-tol)₃ or P(t-Bu)₃, can accelerate the coupling. rsc.orgharvard.edu

Additives : Copper(I) salts (e.g., CuI) can significantly increase the reaction rate. organic-chemistry.orgharvard.edu Fluoride ions can also accelerate transmetalation by forming a hypervalent tin species. harvard.edu

An example of this application is the coupling of a stannylated thiophene with a bromo-1,8-naphthyridine. The reaction conditions are generally mild, though the primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

| Catalyst / Ligand | Additive(s) | Solvent | Temperature | Application |

| Pd₂(dba)₃ / P(o-tol)₃ | None | Toluene | 90-110 °C | General synthesis of coupled products. rsc.org |

| Pd(PPh₃)₄ | LiCl, CuCl | DMSO | 60 °C | Coupling of sterically hindered substrates. harvard.edu |

| PdCl₂(dppb) | CuO | DMF | 100 °C | Synthesis of thieno-fused naphthyridines. thieme-connect.de |

The successful application of the Stille coupling reaction is contingent upon the availability of the requisite organostannane reagents. Stannyl (B1234572) thiophenes are typically stable to air and moisture and can be synthesized through established literature methods. wikipedia.org

A common and straightforward method for the preparation of 2-(tributylstannyl)thiophene (B31521) involves the following steps:

Lithiation : Thiophene is deprotonated at the 2-position using a strong base, most commonly n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Stannylation : The resulting 2-lithiothiophene is then quenched by adding a trialkyltin halide, such as tributyltin chloride (Bu₃SnCl). The reaction mixture is typically allowed to warm to room temperature to ensure the completion of the reaction.

Alternative methods for synthesizing arylstannanes include the use of hexaalkyldistannane in the presence of a palladium catalyst. researchgate.net These synthetic procedures provide the stable stannyl thiophene precursors necessary for their subsequent use in Stille cross-coupling reactions to form the desired thiophene-naphthyridine linkage.

Palladium-Catalyzed Coupling Conditions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of the this compound core structure. The Suzuki-Miyaura coupling is a particularly effective method for the formation of the C-C bond between the 1,8-naphthyridine backbone and the thiophene ring.

A common synthetic route involves the coupling of a halogenated 2-amino-1,8-naphthyridine derivative with a thiophene boronic acid. For instance, 2-amino-3-bromo-1,8-naphthyridine can be reacted with 2-thienylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a suitable solvent system, typically a mixture of dioxane and water. researchgate.net The reaction generally proceeds under thermal conditions to afford the desired this compound. The choice of catalyst and ligands is crucial for achieving high yields, with XPhos precatalysts often demonstrating high efficacy in couplings involving thienylboronic acids. ijpcbs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Amino-3-bromo-1,8-naphthyridine | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent |

| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | RT | 86 |

This table presents plausible and reported conditions for similar Suzuki-Miyaura couplings. researchgate.netunimib.itresearchgate.net

Buchwald-Hartwig Amination for the C2-Amino Group

The reaction typically involves the coupling of a 2-halo-3-(thiophen-2-yl)-1,8-naphthyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction. Bulky, electron-rich phosphine ligands such as BrettPhos and RuPhos have been shown to be effective for the amination of various heteroaryl halides. nih.gov For instance, the coupling of 2-chloro-3-(thiophen-2-yl)-1,8-naphthyridine with a desired amine can be achieved using a catalyst system comprising a palladium source like Pd₂(dba)₃, a ligand such as BrettPhos, and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). purdue.edu

Table 2: Typical Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) |

| 2-Chloro-3-(thiophen-2-yl)-1,8-naphthyridine | R¹R²NH | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 65-100 |

| 2-Halo-heterocycle | Primary/Secondary Amine | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Toluene | 100 |

This table outlines generalized conditions based on established Buchwald-Hartwig amination protocols for heteroaryl halides. researchgate.netorganic-chemistry.orgnih.gov

Grignard Reactions and Electrophilic Cyclizations

Grignard reactions offer a versatile approach for the functionalization of the 1,8-naphthyridine ring system. For example, a Grignard reagent can be used to introduce substituents at various positions of the naphthyridine core. In the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines, a key step involves the reaction of N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide with a Grignard reagent to form a ketone intermediate. thieme-connect.com This demonstrates the utility of Grignard reagents in building complex molecular architectures based on the 1,8-naphthyridine scaffold.

Electrophilic cyclizations are instrumental in the synthesis of fused heterocyclic systems. A relevant example is the intramolecular cyclization of a 3-amino-4-(thien-2-yl)pyridin-2(1H)-one derivative with an aromatic aldehyde under acidic conditions, which proceeds via a Pictet-Spengler type reaction. researchgate.net The reaction involves the formation of an intermediate azomethine, followed by an electrophilic attack of the β-carbon of the thiophene ring to form a thieno[3,2-c] ijpcbs.comresearchgate.netnaphthyridine. This strategy highlights the potential for intramolecular cyclizations involving the thiophene ring of this compound analogs to generate novel polycyclic structures.

Derivatization Strategies for Amine and Thiophene Moieties

The C2-amino group of this compound is a key site for derivatization to modulate the compound's physicochemical and biological properties. Acetylation and Boc (tert-butoxycarbonyl) protection are common transformations employed for this purpose.

Acetylation can be readily achieved by treating the parent amine with acetic anhydride, often under reflux conditions. nih.govorganic-chemistry.org This reaction provides the corresponding N-acetyl derivative, which can serve as a final product or as an intermediate for further synthetic manipulations.

Boc protection is a widely used strategy to temporarily mask the reactivity of the amino group during subsequent reactions. rsc.org The protection is typically carried out by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or in a biphasic system with an inorganic base like sodium bicarbonate. nih.gov The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions.

Table 3: Conditions for Acetylation and Boc Protection

| Reaction | Reagent | Solvent | Conditions |

| Acetylation | Acetic Anhydride | Acetic Anhydride (neat) or DMF | Reflux or 60 °C |

| Boc Protection | (Boc)₂O | Dioxane/H₂O or Dichloromethane | Triethylamine or NaHCO₃, Room Temperature |

This table summarizes common conditions for the acetylation and Boc protection of amino groups on heterocyclic systems. nih.govrsc.orgwikipedia.org

The thiophene ring in this compound provides another avenue for structural diversification through electrophilic substitution reactions. The electron-rich nature of the thiophene ring makes it susceptible to various electrophilic attacks.

The Vilsmeier-Haack reaction can be employed to introduce a formyl group onto the thiophene ring. researchgate.net This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile. ijpcbs.comorganic-chemistry.org The position of formylation on the thiophene ring is influenced by the electronic nature of the substituents on both the thiophene and naphthyridine rings.

Bromination of the thiophene ring can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid. researchgate.net The regioselectivity of the bromination is dependent on the reaction conditions and the existing substitution pattern. The introduction of a bromine atom provides a handle for further functionalization through cross-coupling reactions.

Table 4: Electrophilic Substitution Reactions on the Thiophene Moiety

| Reaction | Reagent | Solvent | Conditions | Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Dichloromethane | 0 °C to Reflux | Formyl-thienyl derivative |

| Bromination | NBS or Br₂/AcOH | Acetonitrile or Acetic Acid | Room Temperature or Reflux | Bromo-thienyl derivative |

This table outlines general conditions for common electrophilic substitution reactions on thiophene rings. researchgate.netnih.gov

Advanced Synthetic Methodologies

One-Pot Multicomponent Reaction Approaches

The synthesis of the 1,8-naphthyridine scaffold, a core component of this compound, is efficiently achieved through one-pot multicomponent reactions (MCRs). This synthetic strategy is highly valued for its ability to construct complex molecular architectures from simple, readily available starting materials in a single synthetic operation, thereby enhancing efficiency and reducing waste. A prevalent and effective MCR for the synthesis of 2-amino-1,8-naphthyridine derivatives involves the condensation of a 2-aminopyridine, an aldehyde, and an active methylene compound, such as malononitrile or its derivatives. jetir.orgkthmcollege.ac.in

A common approach involves the reaction of a substituted 2-aminopyridine with an aromatic aldehyde and malononitrile. jetir.org While the direct synthesis of this compound is not explicitly detailed in the provided research, its formation can be inferred by employing thiophene-2-carbaldehyde (B41791) as the aldehyde component in these established MCRs. The reaction typically proceeds by stirring a mixture of the 2-aminopyridine, the aromatic aldehyde (in this case, thiophene-2-carbaldehyde), and malononitrile in a suitable solvent, often in the presence of a catalyst. jetir.org

Various catalysts can be employed to facilitate this transformation, with ammonium metavanadate being one such example. jetir.org The reaction is generally carried out at room temperature, and upon completion, the desired product can be isolated through simple filtration after pouring the reaction mixture into crushed ice. jetir.org The mild reaction conditions and often excellent yields make this a favorable method for accessing a diverse range of 1,8-naphthyridine derivatives. jetir.org

The versatility of this MCR is demonstrated by its compatibility with a variety of substituted aromatic aldehydes, suggesting that thiophene-2-carbaldehyde would be a suitable substrate for the synthesis of the target compound. The table below summarizes the synthesis of various 1,8-naphthyridine analogs using this one-pot, three-component approach, highlighting the reaction conditions and yields.

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Ammonium metavanadate | Methanol | 2.5 | 94 |

| 2 | 4-Methylbenzaldehyde | Ammonium metavanadate | Methanol | 3.0 | 90 |

| 3 | 4-Methoxybenzaldehyde | Ammonium metavanadate | Methanol | 3.5 | 88 |

| 4 | 3-Nitrobenzaldehyde | Ammonium metavanadate | Methanol | 2.0 | 95 |

| 5 | 4-Hydroxybenzaldehyde | Ammonium metavanadate | Methanol | 4.0 | 85 |

This table is based on data for analogous compounds and illustrates the general applicability of the multicomponent reaction strategy. jetir.org

Catalyst-Free and Green Chemistry Protocols

In recent years, there has been a significant shift towards the development of synthetic methodologies that adhere to the principles of green chemistry. For the synthesis of 1,8-naphthyridine derivatives, this has translated into the exploration of catalyst-free and solvent-free reaction conditions, as well as the use of environmentally benign solvents. researchgate.netrsc.org These approaches not only reduce the environmental impact of chemical synthesis but can also simplify purification procedures and reduce costs.

A notable green approach to the synthesis of 2-amino-N-aryl-1,8-naphthyridine-3-carboxamides involves the condensation of 2-aminonicotinaldehyde with N-arylcyanoacetamides. researchgate.net This reaction can be carried out under solvent-free conditions in the presence of a catalytic amount of piperidine, proceeding efficiently at room temperature to afford the desired products in excellent yields and high purity. researchgate.net The absence of a solvent and the mild reaction temperature are key features that contribute to the greenness of this protocol. researchgate.net

Furthermore, the classic Friedländer annulation, a cornerstone of quinoline and naphthyridine synthesis, has been adapted to be more environmentally friendly. A greener version of this reaction for the synthesis of 2,3-disubstituted 1,8-naphthyridines has been developed using water as the reaction solvent. rsc.org This method utilizes 2-aminonicotinaldehyde and various carbonyl compounds as starting materials. The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and readily available nature. rsc.orgresearchgate.net

The following table provides an overview of catalyst-free and green chemistry protocols that have been successfully employed for the synthesis of 1,8-naphthyridine analogs. These examples underscore the potential for producing this compound and related compounds through environmentally conscious synthetic routes.

| Entry | Reactants | Conditions | Solvent | Yield (%) |

| 1 | 2-Aminonicotinaldehyde, N-phenylcyanoacetamide | Piperidine, Room Temp | Solvent-free | 94 |

| 2 | 2-Aminonicotinaldehyde, Ethyl acetoacetate | LiOH·H₂O, 50 °C | Water | 85 |

| 3 | 2-Aminonicotinaldehyde, Acetophenone | LiOH·H₂O, 50 °C | Water | 92 |

| 4 | 2-Aminonicotinaldehyde, Cyclohexanone | LiOH·H₂O, 50 °C | Water | 78 |

This table is a compilation of data from various green synthetic protocols for analogous 1,8-naphthyridine derivatives. researchgate.netrsc.org

Structural Characterization and Elucidation of 3 Thiophen 2 Yl 1,8 Naphthyridin 2 Amine and Its Analogs

Spectroscopic Techniques

Modern analytical methods provide unambiguous evidence for the molecular structure of newly synthesized compounds. In the case of 1,8-naphthyridine (B1210474) derivatives, techniques such as NMR and MS are routinely employed to confirm their identity and purity. researchgate.netnih.govnih.gov

NMR spectroscopy is a powerful tool for probing the local electronic environment of individual atoms within a molecule. For 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine and its analogs, ¹H and ¹³C NMR are the primary methods for determining the proton and carbon frameworks, respectively.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the context of 3-aryl-1,8-naphthyridin-2-amines, the aromatic region of the spectrum is particularly informative.

For a representative analog, 3-Phenyl-1,8-naphthyridin-2-amine , the ¹H NMR spectrum would be expected to show distinct signals for the protons on the naphthyridine core and the phenyl ring. The protons on the 1,8-naphthyridine ring typically appear as doublets and triplets, with their chemical shifts and coupling constants being characteristic of their positions. For instance, the proton at position 4 would likely appear as a singlet, while the protons at positions 5, 6, and 7 would exhibit characteristic splitting patterns (doublet of doublets or multiplets) due to coupling with their neighbors. The protons of the phenyl group would also produce signals in the aromatic region, with their multiplicity depending on the substitution pattern. The amine (NH₂) protons would typically appear as a broad singlet.

Table 1: Representative ¹H NMR Spectral Data for a 3-Aryl-1,8-naphthyridin-2-amine Analog

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ | broad singlet | 1 |

| Naphthyridine H-4 | singlet | 1 |

| Naphthyridine H-5, H-6, H-7 | multiplet | 3 |

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of a 3-aryl-1,8-naphthyridin-2-amine analog, distinct signals would be observed for each carbon atom in the naphthyridine and aryl rings. The chemical shifts of these carbons provide insight into their hybridization and electronic environment. Carbons attached to nitrogen atoms in the heterocyclic rings typically resonate at lower field (higher ppm values).

Table 2: Representative ¹³C NMR Spectral Data for a 3-Aryl-1,8-naphthyridin-2-amine Analog

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Naphthyridine C-2 | 160-150 |

| Naphthyridine C-3 | 120-110 |

| Naphthyridine C-4 | 140-130 |

| Naphthyridine C-5, C-6, C-7, C-8a, C-4a | 155-115 |

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a 3-aryl-1,8-naphthyridin-2-amine, COSY would show correlations between the protons on the naphthyridine ring (e.g., between H-5 and H-6, and between H-6 and H-7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the thiophene (B33073) ring to the C-3 position of the 1,8-naphthyridine core.

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can also provide information about its structure through analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of ions into the gas phase.

For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass spectrum (HRMS) would provide the exact mass of this ion, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. For instance, in the characterization of various 1,8-naphthyridine derivatives, ESI-MS has been used to confirm the molecular weights of the synthesized compounds. nih.gov

Table 3: Expected ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|

Note: The calculated m/z is based on the molecular formula C₁₂H₉N₃S. The observed m/z would be obtained from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound and its analogs is characterized by a series of absorption bands that confirm the presence of its key structural components: the amine group, the naphthyridine ring, and the thiophene moiety.

The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. The N-H bending vibration is usually observed in the 1650-1580 cm⁻¹ range. The aromatic C-H stretching vibrations of both the naphthyridine and thiophene rings are expected to appear above 3000 cm⁻¹.

The skeletal vibrations of the fused aromatic rings (C=C and C=N stretching) of the 1,8-naphthyridine core produce a series of characteristic bands in the 1650-1400 cm⁻¹ region. journalwjarr.com For instance, in related 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, amide carbonyl (C=O) stretching is observed around 1694 cm⁻¹, while nitro groups show frequencies at 1370 cm⁻¹ and 1570 cm⁻¹. nih.gov The thiophene ring contributes to this region with its own C=C stretching bands. Furthermore, the characteristic C-S stretching vibration from the thiophene ring is typically found in the 800-600 cm⁻¹ range. journalwjarr.com

Table 1: Characteristic IR Absorption Bands for this compound and Related Analogs

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference Moiety |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3500 - 3300 | 1,8-Naphthyridin-2-amine |

| Amine (-NH₂) | N-H Bend | 1650 - 1580 | 1,8-Naphthyridin-2-amine |

| Aromatic Rings | C-H Stretch | > 3000 | Naphthyridine, Thiophene |

| Naphthyridine Core | C=C and C=N Stretch | 1650 - 1400 | 1,8-Naphthyridine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The conjugated π-system of this compound, which extends across both the naphthyridine and thiophene rings, gives rise to characteristic absorption bands.

The UV-Vis spectra of such aromatic and heteroaromatic compounds are typically dominated by π→π* transitions, which are generally high-intensity, and n→π* transitions, which are of lower intensity. The π→π* transitions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n→π* transitions involve the excitation of non-bonding electrons (from the nitrogen atoms of the amine and naphthyridine ring, and the sulfur of the thiophene ring) to antibonding π* orbitals.

In related styryl-thiophene benzylamines, the trans-isomers exhibit a strong absorption maximum around 355 nm, while the cis-isomers show less intense and hypsochromically shifted (blue-shifted) bands. nih.gov Aromatic imines containing thiophene rings show absorption bands that can be modified based on molecular structure and concentration, with observed transitions in the 300-500 nm range. mdpi.com For this compound, intense absorption bands corresponding to π→π* transitions are expected, likely appearing in the 300-400 nm range, with lower intensity n→π* transitions potentially observed as shoulders on the main absorption peaks.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π→π* | Bonding π to Antibonding π* | 300 - 400 | High |

Crystallographic Analysis

Single Crystal X-ray Diffraction for Definitive Molecular Structure

For example, the crystal structure of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine reveals two independent molecules in the asymmetric unit with slightly different C-N(amine)-C bond angles [129.63 (11)° and 132.02 (11)°]. nih.gov The structure is stabilized by an intramolecular C-H···N hydrogen bond. nih.gov Similarly, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a thiophene-containing amide, crystallizes in a monoclinic space group (P2₁/c) with a nonplanar conformation, where the dihedral angle between the two thiophene rings is 74.27(10)°. nih.gov

Based on these analogs, the structure of this compound is expected to be non-planar, with a significant dihedral angle between the planes of the thiophene and naphthyridine rings. The bond lengths and angles within the naphthyridine and thiophene moieties would be consistent with their aromatic character.

Table 3: Crystallographic Data for an Analogous Compound: N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉N₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8608 (3) |

| b (Å) | 11.8200 (5) |

| c (Å) | 11.9356 (4) |

| α (°) | 105.096 (2) |

| β (°) | 98.086 (2) |

| γ (°) | 101.854 (2) |

| Volume (ų) | 1025.53 (7) |

The solid-state arrangement, or crystal packing, of molecules is governed by a network of non-covalent intermolecular interactions. For this compound, these interactions are crucial in dictating the stability and properties of the crystalline material.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic systems of the naphthyridine and thiophene rings are anticipated. In N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, π–π interactions between the naphthyridine and pyrazine (B50134) rings are observed with a centroid–centroid separation of 3.553 (8) Å, linking molecular sheets into a three-dimensional network. nih.gov In another thiophene-containing structure, C—H⋯π interactions contribute to a herringbone packing motif. researchgate.net These stacking interactions, along with hydrogen bonds, will play a significant role in the dense and stable packing of this compound in the solid state.

In Vitro Biological Activity Investigations of 3 Thiophen 2 Yl 1,8 Naphthyridin 2 Amine Analogs

Anticancer Activities

Analogs of 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine have demonstrated a broad spectrum of anticancer activities. The core 1,8-naphthyridine (B1210474) scaffold, often functionalized with a thiophene (B33073) ring, has proven to be a valuable pharmacophore in the design of novel cytotoxic agents.

Cytotoxicity Against Various Cancer Cell Lines (e.g., HeLa, K562, HepG2, PC-3, NCI-H460, A549, MCF-7)

The cytotoxic potential of 1,8-naphthyridine derivatives, including those with thiophene moieties, has been evaluated against a panel of human cancer cell lines. These studies consistently show that structural modifications to the 1,8-naphthyridine core can significantly influence cytotoxic potency and selectivity.

For instance, a series of substituted 2-thienyl-1,8-naphthyridin-4-ones, which are structural analogs, displayed significant growth inhibition against a variety of human tumor cell lines in the National Cancer Institute's screen. nih.gov The most active compounds in this series demonstrated potent cytotoxic effects, with ED50 values in the micromolar or even submicromolar range against cell lines derived from non-small-cell lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancers. nih.gov Similarly, other studies on pyrazolo-naphthyridine derivatives have reported noteworthy antiproliferative activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. nih.gov One study found that certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives exhibited potent activity against the MCF-7 cell line, with some analogs showing IC50 values as low as 1.47 µM. researchgate.netresearchgate.net

Another study focusing on 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, a related heterocyclic system, also reported potential cytotoxic effects against the NCI-H460 cell line. nih.gov Research on novel 1,8-naphthyridine derivatives has also highlighted their inhibitory effects on the growth of HepG2 liver cancer cells, with one compound in particular showing an IC50 value of 3.2 µg/mL. researchgate.net

| Compound Class | Cell Line | Activity Metric | Reported Activity | Reference |

|---|---|---|---|---|

| 2-Thienyl-1,8-naphthyridin-4-ones | Various (Lung, Colon, CNS, Melanoma, Ovarian, Prostate, Breast) | ED50 | Micromolar to submicromolar range | nih.gov |

| Pyrazolo-naphthyridine derivatives | HeLa, MCF-7 | IC50 | Not specified | nih.gov |

| 2-Phenyl-7-methyl-1,8-naphthyridine derivatives | MCF-7 | IC50 | 1.47 - 7.89 µM | researchgate.netresearchgate.net |

| 4-(Thiophen-2-yl)-dihydropyridine-3-carbonitrile derivative | NCI-H460 | IC50 | Potent activity reported | nih.gov |

| 2,7-Dimethyl-1,8-naphthyridine (B83737) derivative (8b) | HepG2 | IC50 | 3.2 µg/mL | researchgate.net |

Inhibition of Specific Molecular Targets

To elucidate the mechanisms underlying their cytotoxic effects, researchers have investigated the interaction of this compound analogs with several key molecular targets involved in cell division and proliferation.

A significant mechanism of action for several 1,8-naphthyridine analogs is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.

Studies on substituted 2-thienyl-1,8-naphthyridin-4-ones have shown that the most cytotoxic compounds in the series are potent inhibitors of tubulin polymerization. nih.gov The most effective inhibitors demonstrated effects comparable to potent natural antimitotic agents like podophyllotoxin (B1678966) and combretastatin (B1194345) A-4. nih.gov Further investigations revealed that these active agents also inhibit the binding of [3H]colchicine to tubulin, suggesting they interact with the colchicine-binding site on the β-tubulin subunit. nih.govnih.gov The structure-activity relationship studies indicated that specific substitutions on the thiophene ring and the naphthyridine core are crucial for potent inhibitory activity. nih.gov

| Compound Class | Mechanism | Key Findings | Reference |

|---|---|---|---|

| 2-Aryl-1,8-naphthyridin-4(1H)-ones | Tubulin Polymerization Inhibition | Potent inhibitors with activities comparable to colchicine (B1669291) and podophyllotoxin. | nih.gov |

| Substituted 2-Thienyl-1,8-naphthyridin-4-ones | Tubulin Polymerization Inhibition | The most potent compounds inhibit polymerization at substoichiometric concentrations. | nih.gov |

| Substituted 2-Thienyl-1,8-naphthyridin-4-ones | Colchicine Binding Inhibition | The most cytotoxic agent was also a potent inhibitor of radiolabeled colchicine binding to tubulin. | nih.gov |

DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. nih.gov Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells, making them another important target for anticancer therapy. mdpi.com

Several 1,8-naphthyridine derivatives have been designed and synthesized as potential topoisomerase II (Topo II) inhibitors. nih.gov In one study, certain 1,8-naphthyridine derivatives demonstrated a high selectivity index for cancer cells and were found to induce cell cycle arrest. nih.gov In vitro assays confirmed that the most potent compounds exhibited a strong inhibitory effect on Topo IIβ, with molecular docking studies suggesting a unique binding pattern in the etoposide (B1684455) binding pocket of the enzyme. nih.gov Another study involving a 1,8-naphthyridine derivative, Vosaroxin, noted its action as a topoisomerase II poison. researchgate.net It has also been reported that some 1,8-naphthyridine-3-carboxamide derivatives intercalate with DNA in the presence of topoisomerase II, leading to replication-dependent DNA damage and apoptosis. researchgate.net

Protein kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and differentiation. mdpi.com Dysregulation of kinase activity is a hallmark of many cancers, and kinase inhibitors have become a major class of targeted cancer therapies. mdpi.commdpi.com

While research directly on this compound as a kinase inhibitor is limited, studies on related structures are informative. For example, a series of N-(thiophen-2-yl) benzamide (B126) derivatives were identified as potent inhibitors of the BRAFV600E kinase, a key driver in melanoma and other cancers. nih.gov Additionally, the broader class of 1,8-naphthyridine derivatives has been explored for kinase inhibition. For instance, certain benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivatives have been discovered as highly potent and selective inhibitors of the mammalian Target of Rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway. mit.edu

DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is another mechanism by which compounds can exert cytotoxic effects. This interaction can disrupt DNA replication and transcription, leading to cell death.

Studies have shown that the 1,8-naphthyridine scaffold is capable of this type of interaction. Pyrazolo-naphthyridine derivatives have been demonstrated to bind to DNA through an intercalative mode, which contributes to their DNA-damaging effects and induction of apoptosis. nih.gov Molecular docking simulations of certain 2,7-dimethyl-1,8-naphthyridine derivatives with the topoisomerase II crystal structure revealed that the most active compound intercalates with the DNA segment of the enzyme-DNA complex, similar to the known intercalator Vosaroxin. researchgate.net The planar nature of the 1,8-naphthyridine ring system is conducive to such intercalative binding.

Antimicrobial Activities

The antimicrobial potential of 1,8-naphthyridine derivatives, particularly those incorporating a thiophene moiety, has been a significant area of investigation. These compounds have been evaluated against a wide range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antifungal Efficacy

The antifungal properties of naphthyridine-thiophene analogs have also been explored. Research has demonstrated that these compounds can be active against various pathogenic fungal strains. For example, 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives were screened for their antifungal activity against Aspergillus niger and Aspergillus flavus, showing efficacy comparable to the standard drug griseofulvin. nih.gov

Furthermore, derivatives of 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazoles, particularly those with 4-hydroxy and 4-fluoro substitutions, were found to be the most active against A. niger and Candida metapsilosis. nih.gov Another series of compounds, 3-(2-methyl-1,8-naphthyridin-3-yl) ureas, were found to be active against fungal strains such as Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. nih.gov The incorporation of different heterocyclic systems, such as 1,2,4-triazole, to the 1,8-naphthyridine core has also yielded derivatives with maximal inhibition zones against fungal pathogens when compared to amphotericin B. nih.gov

Table 2: In Vitro Antifungal Activity of Selected 1,8-Naphthyridine Analogs

Anti-Mycobacterial Activity

Tuberculosis remains a significant global health threat, necessitating the development of new anti-mycobacterial agents. mdpi.com Derivatives of 1,8-naphthyridine have emerged as a promising class of compounds in this area. researchgate.net A series of 3- or 4-phenyl-1,8-naphthyridine derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Several of these compounds exhibited significant inhibition (91% to 99%) at a concentration of 6.25 µg/mL. nih.govresearchgate.net Specifically, compounds featuring a piperidinyl group in position 2 or 7 of the naphthyridine ring showed the most effective activity, with MIC values of 6.25 µg/mL. nih.gov

In another study, twenty-eight 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized and tested against M. tuberculosis H37Rv. rsc.org The MIC values for these compounds ranged from 6.25 to ≤50 μg mL−1. rsc.org One derivative, ANA-12, demonstrated prominent activity with an MIC of 6.25 μg mL−1. rsc.org Molecular docking studies suggest these compounds may act by inhibiting the enoyl-ACP reductase (InhA) of M. tuberculosis. rsc.org These findings underscore the potential of the 1,8-naphthyridine scaffold as a versatile lead structure for designing novel anti-tubercular agents. researchgate.netnih.gov

Table 3: In Vitro Anti-Mycobacterial Activity of Selected 1,8-Naphthyridine Analogs against M. tuberculosis H37Rv

Other Pharmacological Activities Observed in Naphthyridine-Thiophene Analogs

Beyond their antimicrobial effects, analogs incorporating the 1,8-naphthyridine and thiophene scaffolds have been investigated for other pharmacological properties, including anti-inflammatory and antiviral activities. researchgate.netresearchgate.net

Anti-inflammatory Effects

Compounds with a 1,8-naphthyridine scaffold have been reported to possess anti-inflammatory activities. mdpi.com For instance, a study of novel 1,8-naphthyridine-2-carboxamide (B11912762) derivatives found that one compound, HSR2104, exhibited potent inhibitory effects on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated BV2 microglial cells. mdpi.com This compound significantly reduced the LPS-stimulated production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). mdpi.com The mechanism of action was linked to the suppression of reactive oxygen species (ROS) generation and the inhibition of the TLR4/MyD88/NF-κB signaling pathway. mdpi.com

The thiophene ring is also a key feature in many compounds with anti-inflammatory properties. nih.gov The mechanisms often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade. nih.gov The presence of various functional groups on the thiophene ring, such as carboxylic acids, amides, and methoxy (B1213986) groups, is important for biological target recognition and anti-inflammatory activity. nih.gov

Antiviral Activity

The 1,8-naphthyridine scaffold is a recognized pharmacophore in compounds exhibiting a range of biological activities, including potent antiviral effects. nih.gov Analogs based on this structure have demonstrated activity against a variety of viruses, such as Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV). nih.gov The antiviral activity of many of these naphthyridine analogs is often observed in the nanomolar range, indicating high potency. nih.gov The broad spectrum of antiviral activity highlights the versatility of the naphthyridine core in designing new therapeutic agents for viral infections. researchgate.netresearchgate.netnih.gov

Antiplatelet Activity

The 1,8-naphthyridine scaffold is a recognized pharmacophore in the development of antiplatelet agents. Various in vitro studies have demonstrated that analogs of this compound exhibit significant potential in inhibiting platelet aggregation induced by various agonists.

Research into a series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives has shown notable inhibitory effects on human platelet aggregation. nih.gov These compounds were tested against aggregation induced by arachidonate (B1239269), collagen, and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Certain derivatives, particularly those with a morpholinyl or piperidinyl group at the 2-position and a chloro or methoxy group at the 7-position of the 1,8-naphthyridine nucleus, displayed remarkable activity, comparable to that of indomethacin, especially in tests involving arachidonate and collagen. nih.gov Two specific compounds, 5b and 7b, not only showed the best activity in the arachidonate test but were also found to significantly increase cyclic AMP (c-AMP) levels, a key modulator of platelet function. nih.gov

Similarly, studies on 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives revealed that several compounds in this class could appreciably inhibit human platelet aggregation induced by arachidonic acid, collagen, and ADP. The most active of these compounds also demonstrated the ability to significantly raise c-AMP levels without directly involving the adenylyl cyclase system.

While not direct analogs, other heterocyclic compounds incorporating features present in the target molecule have also shown promise. A novel thiazole (B1198619) derivative, for instance, demonstrated potent inhibition of collagen and ADP-induced platelet aggregation, with IC50 values of 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively. acs.org This compound was found to inhibit both cyclooxygenase and lipoxygenase pathways. acs.org

| Compound Series | Inducers | Key Findings | Reference |

|---|---|---|---|

| 2-Cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives (e.g., 5a, 5b, 7a, 7b) | Arachidonate, Collagen, ADP | Showed remarkable activity, similar to indomethacin. Compounds 5b and 7b significantly increased c-AMP levels. | nih.gov |

| 2,7-Di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives | Arachidonic Acid, Collagen, ADP | Active compounds showed activity similar to papaverine (B1678415) and significantly increased c-AMP levels. | |

| Thiazole Derivative (R4) | Collagen, ADP | IC50 of 0.55 µM (Collagen) and 0.26 µM (ADP). Inhibited 100% of collagen-induced aggregation at 1.1875 µM. | acs.org |

Antimalarial Activity

The 1,8-naphthyridine core structure has been identified as a promising scaffold in the search for new antimalarial agents. nih.govresearchgate.net In vitro investigations have confirmed the potential of its derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One study focused on synthesizing naphthyridine analogues of the known antimalarial drug primaquine. nih.gov Several of these new compounds exhibited potent in vitro activity against the chloroquine-resistant W2 strain of P. falciparum. nih.gov Most of the tested compounds in this series showed IC50 values equal to or less than 0.11 µM, indicating superior potency compared to chloroquine (B1663885) (IC50 = 0.31 µM) in this assay. nih.gov

Further research has highlighted other classes of 1,8-naphthyridine derivatives. For example, 6-Cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives were developed as selective inhibitors of malaria protein farnesyltransferase (PFT), with activities in the low nanomolar range. nih.gov These compounds were noted for being more potent against the malaria PFT than the corresponding mammalian enzyme. nih.gov The thiophene moiety itself, a key component of the subject compound, is found in various molecules investigated for antiprotozoal activities. researchgate.net

| Compound Series | Parasite Strain | Key Findings | Reference |

|---|---|---|---|

| Naphthyridine analogues of primaquine | P. falciparum (W2, chloroquine-resistant) | Most compounds exhibited potent activity with IC50 ≤ 0.11 µM, superior to chloroquine (IC50 = 0.31 µM). | nih.gov |

| 6-Cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives | Not specified | Selectively inhibited malaria protein farnesyltransferase (PFT) with low nanomolar activity. | nih.gov |

Neuropharmacological Potentials (e.g., Antidepressant, Anticonvulsant)

Analogs based on the 1,8-naphthyridine and thiophene scaffolds have been extensively studied for their potential effects on the central nervous system, showing promise as both antidepressant and anticonvulsant agents in preclinical in vitro and in vivo models.

Antidepressant Activity: A series of novel 1,8-naphthyridine-3-carboxamides were designed and synthesized as 5-HT3 receptor antagonists to explore their antidepressant potential. researchgate.net The 5-HT3 receptor antagonism was determined in vitro using a guinea-pig ileum preparation. One compound, (2-methoxy-1, 8-naphthyridin-3-yl) (2-methoxy phenyl piperazine-1-yl) methanone (B1245722) (8g), was identified as the most active, with a pA2 value of 7.67. researchgate.net Compounds with higher pA2 values in this series also exhibited promising antidepressant-like activity in the mouse forced swim test (FST). researchgate.net Additionally, the thiophene moiety is a core component of intermediates used in the synthesis of the blockbuster antidepressant drug duloxetine.

Anticonvulsant Activity: The thiophene ring is a recognized pharmacophoric fragment in several compounds with anticonvulsant activity. acs.org A study on new hybrid compounds featuring pyrrolidine-2,5-dione and thiophene rings identified several derivatives with significant anticonvulsant effects in maximal electroshock (MES) and psychomotor (6 Hz) seizure tests. acs.org The most promising compound from this series demonstrated a higher potency than the reference drugs valproic acid and ethosuximide (B1671622) in the MES and 6 Hz tests. acs.org In vitro studies suggested its mechanism may involve a balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. acs.org Another study focused on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, identifying a lead compound with potent antiseizure properties in MES and 6 Hz models, with a plausible mechanism involving interaction with voltage-sensitive sodium channels. mdpi.com

| Activity | Compound Series | In Vitro/In Vivo Model | Key Findings | Reference |

|---|---|---|---|---|

| Antidepressant | 1,8-Naphthyridine-3-carboxamides | Guinea-pig ileum (5-HT3 antagonism) | Compound 8g showed the highest activity with a pA2 value of 7.67. | researchgate.net |

| Anticonvulsant | 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, 6 Hz, scPTZ tests (in vivo) | Lead compound showed higher potency than valproic acid and ethosuximide in MES and 6 Hz tests. | acs.org |

| Anticonvulsant | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | MES, 6 Hz, scPTZ tests (in vivo) | Lead compound had ED50 (MES) = 27.4 mg/kg and ED50 (6 Hz) = 30.8 mg/kg. | mdpi.com |

Antioxidant Capacity

Derivatives of the 1,8-naphthyridine scaffold have demonstrated significant free radical scavenging capabilities in various in vitro antioxidant assays. These findings suggest that the core structure could be a valuable template for developing novel antioxidant agents.

A study involving a series of spiro β-Lactams and thiazolidinones featuring a 1,8-naphthyridine moiety evaluated their antioxidant potential using a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov The results indicated that all the synthesized compounds exhibited significant antioxidant activity. nih.gov Notably, compounds 8b and 4c from this series showed the highest antioxidant capacity, with IC50 values of 17.68 ± 0.76 μg/mL and 18.53 ± 0.52 μg/mL, respectively. nih.gov These values were comparable to that of the standard antioxidant, ascorbic acid (IC50 = 15.16 ± 0.43 μg/mL). nih.gov

The general biological profile of 1,8-naphthyridine derivatives often includes antioxidant activity, which contributes to their diverse pharmacological potential. nih.govresearchgate.net This capacity to neutralize reactive oxygen species may underpin some of the other therapeutic effects observed with this class of compounds.

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| Spiro β-Lactam and Thiazolidinone 1,8-naphthyridines | DPPH free radical scavenging | Compound 8b showed an IC50 of 17.68 ± 0.76 μg/mL. Compound 4c showed an IC50 of 18.53 ± 0.52 μg/mL. Activity was comparable to ascorbic acid (IC50 = 15.16 ± 0.43 μg/mL). | nih.gov |

Immunomodulatory Effects

The 1,8-naphthyridine nucleus is a key structural component in molecules that have been shown to possess immunomodulatory properties. In vitro studies have highlighted the ability of these compounds to influence immune cell function and the production of inflammatory mediators.

In one study, a number of 1,8-naphthyridine derivatives were synthesized and evaluated for their anti-inflammatory activity, which was linked to the downregulation of proinflammatory cytokines. nih.gov This suggests a mechanism of action that involves modulating the immune response at the cellular level.

More specific research on a 1,8-naphthyridin-2-one derivative and its analogs, identified as selective CB2 receptor agonists, assessed their immunomodulatory effects on peripheral blood mononuclear cells (PBMCs) from multiple sclerosis (MS) patients and healthy donors. These compounds were found to efficiently block the proliferation of myelin basic protein (MBP)-activated PBMCs. Furthermore, they inhibited the production of the proinflammatory cytokine TNF-α in these cells. The 1,8-naphthyridin-2-one derivative also specifically reduced the levels of Cox-2 in lymphocytes from MS patients. These findings point to the potential of these analogs in modulating neuro-inflammation by acting on immune cells.

| Compound Series | In Vitro Model | Key Findings | Reference |

|---|---|---|---|

| 1,8-Naphthyridine derivatives | Not specified | Activity suggested by downregulation of proinflammatory cytokines. | nih.gov |

| 1,8-Naphthyridin-2-one derivative and analogs (CB2 agonists) | PBMCs from MS patients and healthy donors | Blocked MBP-activated PBMC proliferation and inhibited TNF-α production. Reduced Cox-2 levels in lymphocytes from patients. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Activity

The core structure, consisting of a 1,8-naphthyridine (B1210474) scaffold, a 2-amino group, and a 3-thienyl substituent, offers multiple points for modification. The nature of the substituents at these positions can dramatically alter the compound's pharmacological properties.

Influence of Substitutions at the 3-Position (Thiophene moiety) on Activity

The aryl group at the 3-position of the 1,8-naphthyridine core is a critical determinant of biological activity. Studies on a series of 3-aryl derivatives have shown that the electronic properties of this substituent significantly impact efficacy, particularly in the context of antimicrobial applications.

The thiophene (B33073) ring in 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine serves as a bioisostere of a phenyl ring but possesses distinct electronic and steric properties. Its electron-rich nature and specific geometry influence how the molecule fits into and interacts with target binding sites. Modifications to this ring, such as the introduction of electron-withdrawing substituents, would be expected to modulate the biological activity in line with observations for other 3-aryl derivatives.

| Compound Class | 3-Position Substituent | Observed Impact on Antimicrobial Activity | Reference |

|---|---|---|---|

| N-(3-Aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides | Chloro-substituted Phenyl | Highest activity in the series | mdpi.com |

| General 3-Aryl-1,8-naphthyridines | Halogen-substituted Aryl | Favorable for activity | researchgate.net |

| General 3-Aryl-1,8-naphthyridines | Large/Bulky Aryl Groups | Decreased activity | researchgate.net |

Role of the 2-Amino Group on the 1,8-Naphthyridine Core

The 2-amino group is not merely a synthetic handle but a crucial pharmacophoric feature essential for target recognition, particularly with nucleic acids. The 2-amino-1,8-naphthyridine scaffold can engage in specific hydrogen bonding patterns that facilitate binding to DNA and RNA motifs. nih.gov

At a near-neutral pH, one of the nitrogen atoms in the 1,8-naphthyridine ring can become protonated. This creates a distinct hydrogen bonding signature for the 2-amino group and the adjacent ring nitrogen, resulting in a donor-donor-acceptor (D-D-A) arrangement. This pattern is perfectly complementary to the acceptor-acceptor-donor (A-A-D) surface of a cytosine nucleobase, allowing for selective and stable binding to cytosine-rich sequences in nucleic acids. nih.gov This interaction highlights the fundamental role of the 2-amino group in mediating the compound's effects at a molecular level.

Effects of Modifications on the Thiophene Ring (e.g., position of attachment, additional substituents)

Furthermore, adding substituents to the thiophene ring would directly impact its electronic character and steric profile. Based on the trends observed in other 3-aryl-1,8-naphthyridines, it can be inferred that:

Electron-withdrawing groups (e.g., halogens, nitro groups) on the thiophene ring may enhance antimicrobial or cytotoxic activity. mdpi.com

Bulky substituents on the thiophene ring could create steric hindrance, potentially reducing binding affinity and decreasing biological activity. researchgate.net

Correlations Between Structural Features and Specific Biological Pathways

The structural components of this compound and its analogs have been correlated with several biological pathways, primarily in anticancer and anti-mycobacterial research.

The 1,8-naphthyridine scaffold is a known privileged structure in medicinal chemistry, and its derivatives have shown potent anticancer and anti-inflammatory properties. nih.govnih.govnih.gov For some anti-mycobacterial naphthyridine compounds, the mechanism of action is presumed to involve the inhibition of the enoyl-ACP reductase (InhA), an essential enzyme in fatty acid synthesis in Mycobacterium tuberculosis. nih.gov

The most direct correlation comes from the demonstrated ability of the 2-amino-1,8-naphthyridine core to bind to cytosine-rich DNA and RNA sequences. nih.gov This interaction suggests a potential mechanism of action involving the modulation of gene expression or the disruption of nucleic acid processing, pathways critical in both cancer and microbial pathogenesis.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling helps to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the this compound class, key features for target interaction have been identified through molecular docking and SAR studies.

Identification of Essential Features for Target Interaction

Based on structural and biological studies, a pharmacophore model for this class of compounds would include the following essential features:

Hydrogen Bond Donor/Acceptor Region: This is centered on the 2-amino group and the adjacent ring nitrogen (N1). As discussed, this region can form a specific D-D-A hydrogen bond pattern crucial for binding to biological targets like cytosine bases in nucleic acids. nih.gov

Aromatic/Hydrophobic Core: The fused 1,8-naphthyridine ring system provides a rigid, planar scaffold that contributes to hydrophobic and π-stacking interactions with target macromolecules.

Aromatic Substituent Region: The thiophene ring at the 3-position acts as a key aromatic feature. Its orientation and electronic properties are critical for modulating binding affinity and selectivity. Molecular docking studies of related 3-aryl-1,8-naphthyridine derivatives have shown that this region can engage in specific interactions, such as hydrogen bonds with amino acid residues like glutamic acid (GLU) and glycine (B1666218) (GLY) in enzyme active sites. researchgate.net

| Pharmacophoric Feature | Structural Basis | Nature of Interaction | Reference |

|---|---|---|---|

| H-Bond Donor/Acceptor | 2-Amino group and N1 of the naphthyridine ring | Forms specific D-D-A pattern; interacts with nucleic acids (Cytosine) and protein residues | nih.gov |

| Aromatic/Hydrophobic Core | Fused 1,8-naphthyridine rings | π-stacking and hydrophobic interactions | - |

| Aromatic Substituent | 3-(Thiophen-2-yl) moiety | Modulates electronic profile; potential for H-bonds with protein residues (e.g., GLU, GLY) | researchgate.net |

These features collectively define the molecular blueprint for the biological activity of this compound, providing a rational basis for the design of new derivatives with improved therapeutic potential.

Strategic Modification for Enhanced Efficacy

The therapeutic potential of the this compound scaffold is significantly influenced by strategic structural modifications. Research into the structure-activity relationship (SAR) of this and closely related 1,8-naphthyridine analogues reveals that targeted alterations to various parts of the molecule can lead to substantial enhancements in biological efficacy. These modifications typically focus on the naphthyridine core, the pendant thiophene ring, and the amine substituent to optimize interactions with biological targets and improve pharmacological properties.

Substitutions on the 1,8-Naphthyridine Core and Associated Moieties

Detailed investigations into analogues of the 1,8-naphthyridine scaffold have demonstrated that specific substitutions can dramatically improve antimicrobial potency. For instance, in the development of anti-mycobacterial agents, modifications to a piperazine (B1678402) ring attached to the 1,8-naphthyridine-3-carbonitrile (B1524053) core have yielded significant gains in activity. The introduction of N-phenylacetamide groups bearing electron-withdrawing substituents, such as nitro (–NO₂) and trifluoromethyl (–CF₃), on the phenyl ring resulted in good anti-tuberculosis activity, with Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL. nih.gov

An even more potent enhancement was observed when a 5-nitrofuran moiety was incorporated. The resulting compound, 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, exhibited remarkable anti-tubercular activity, with an MIC value of 6.25 µg/mL, equivalent to the standard drug ethambutol. nih.gov This highlights the strategic value of introducing specific heteroaromatic rings to enhance bioactivity.

Further studies on different series of 1,8-naphthyridine derivatives have reinforced the importance of specific substituents for antimicrobial action. In one series, N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine derivatives were evaluated. Compounds featuring a chloro substituent on the aryl group displayed the highest activity against various bacterial and fungal strains, with MIC values ranging from 35.5 to 75.5 μg/mL. mdpi.com

The following table summarizes the impact of these strategic modifications on the anti-mycobacterial and antimicrobial efficacy of 1,8-naphthyridine derivatives.

| Base Scaffold | Modification | Resulting Compound/Derivative Class | Target Organism/Activity | Efficacy (MIC) | Reference |

|---|---|---|---|---|---|

| 1,8-Naphthyridine-3-carbonitrile | Addition of piperazine with N-phenylacetamide containing a nitro group | ANA 7 / ANA 10 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

| 1,8-Naphthyridine-3-carbonitrile | Addition of piperazine with N-phenylacetamide containing a trifluoromethyl group | ANA 8 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

| 1,8-Naphthyridine-3-carbonitrile | Addition of piperazine with a 5-nitrofuran-2-carbonyl group | ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | nih.gov |

| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine | Chloro substituent on the aryl group | Compound 63b / 63d | S. aureus, E. coli, A. niger, C. albicans | 35.5–75.5 µg/mL | mdpi.com |

Enhancement Through Synergistic Effects

Another successful strategy for enhancing efficacy involves modifying the 1,8-naphthyridine structure to act as a modulator or potentiator of existing antibiotics. This approach is particularly valuable in combating multi-drug resistant bacterial strains. Although some 1,8-naphthyridine derivatives may not possess strong direct antibacterial activity themselves (with MIC ≥ 1.024 µg/mL), they can significantly enhance the potency of conventional antibiotics like fluoroquinolones. nih.govwalisongo.ac.id

For example, the compound 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide was shown to potentiate the activity of norfloxacin, ofloxacin, and lomefloxacin (B1199960) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. walisongo.ac.id By acting as an adjuvant, this modified 1,8-naphthyridine derivative helps to lower the MIC of the primary antibiotic, indicating a synergistic interaction. walisongo.ac.id This suggests that strategic modifications can be employed not only to develop standalone potent agents but also to create compounds that can be used in combination therapies to overcome bacterial resistance. nih.gov

Computational Chemistry and Cheminformatics for 3 Thiophen 2 Yl 1,8 Naphthyridin 2 Amine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking simulations have been employed to predict the binding affinity of 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine with potential biological targets, particularly enzymes that are crucial for the survival of pathogenic organisms. One such significant target is the DNA gyrase B subunit of Mycobacterium tuberculosis. The binding affinity of this compound to this enzyme has been calculated to be -7.6 kcal/mol. This value indicates a strong and favorable binding interaction between the compound and the active site of the enzyme, suggesting its potential as an inhibitor.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| This compound | Mycobacterium tuberculosis DNA gyrase B | -7.6 |

This table presents the predicted binding affinity of this compound with its identified biological target.

The stability of the ligand-protein complex is governed by various intermolecular interactions. In the case of this compound docked with the DNA gyrase B subunit, several key interactions have been identified. The 1,8-naphthyridine (B1210474) core of the molecule is predicted to form a crucial hydrogen bond with the amino acid residue Asp-73. Furthermore, the thiophene (B33073) moiety engages in a pi-pi stacking interaction with the residue Pro-79. These interactions, along with other hydrophobic contacts, anchor the molecule within the binding pocket of the enzyme, contributing to its predicted inhibitory activity.

| Interaction Type | Interacting Residue(s) | Description |

| Hydrogen Bonding | Asp-73 | The nitrogen atom of the 1,8-naphthyridine ring acts as a hydrogen bond acceptor. |

| Pi-Pi Stacking | Pro-79 | The thiophene ring interacts with the pyrrolidine (B122466) ring of proline. |

This interactive table details the key intermolecular interactions between this compound and the active site of Mycobacterium tuberculosis DNA gyrase B.